1,4-Bis(4-methylpiperidin-1-yl)butane-1,4-dione
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Overview
Description
1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE is an organic compound that features two piperidine rings substituted with methyl groups at the 4-position, connected by a butanedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to increase reaction yields and reduce side products. This method transforms microwave energy into heat, leading to increased reaction rates and higher yields .
Chemical Reactions Analysis
Types of Reactions
1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its piperidine moiety.
Mechanism of Action
The mechanism of action of 1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE involves its interaction with biological targets through its piperidine rings. These rings can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also disrupt cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A six-membered ring containing two nitrogen atoms, widely used in pharmaceuticals.
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms, known for its pharmacological activities.
Bis(pyrazolyl)methanes: Compounds with two pyrazole rings connected by a methylene bridge, used in coordination chemistry.
Uniqueness
1,4-BIS(4-METHYLPIPERIDINO)-1,4-BUTANEDIONE is unique due to its specific substitution pattern and the presence of two piperidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H28N2O2 |
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Molecular Weight |
280.41 g/mol |
IUPAC Name |
1,4-bis(4-methylpiperidin-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C16H28N2O2/c1-13-5-9-17(10-6-13)15(19)3-4-16(20)18-11-7-14(2)8-12-18/h13-14H,3-12H2,1-2H3 |
InChI Key |
OJXBESFNOGTKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC(=O)N2CCC(CC2)C |
Origin of Product |
United States |
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